1-Methyl-1h-pyrazole-5-carboximidamide
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Overview
Description
1-Methyl-1H-pyrazole-5-carboximidamide is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboximidamide group at the 5-position. It is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . This method is simple and cost-effective, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of advanced catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazole-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the guanylation of amines.
Medicine: Research has explored its use in the synthesis of pharmaceutical compounds, such as antiviral drugs.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidinium product . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a carboximidamide group.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a carboxylic acid group at the 5-position.
Uniqueness: 1-Methyl-1H-pyrazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to act as a guanylation agent sets it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C5H8N4 |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-methylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C5H8N4/c1-9-4(5(6)7)2-3-8-9/h2-3H,1H3,(H3,6,7) |
InChI Key |
GRYLGQMSLGLXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=N)N |
Origin of Product |
United States |
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